

Application Notes and Protocols for Evaluating the Antiviral Efficacy of Diammonium Glycyrrhizinate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diammonium Glycyrrhizinate*

Cat. No.: *B155437*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture techniques for the evaluation of the antiviral properties of **Diammonium Glycyrrhizinate** (DAG). The following sections detail the necessary protocols for determining cytotoxicity, assessing antiviral activity, and investigating the mechanism of action of DAG against a variety of viruses.

Introduction

Diammonium Glycyrrhizinate (DG), a derivative of glycyrrhetic acid extracted from licorice root, has demonstrated a broad spectrum of pharmacological activities, including potent antiviral effects against numerous viruses such as coronaviruses, herpesviruses, and porcine parvovirus.^{[1][2][3]} These protocols are designed to provide researchers with standardized methods to assess the antiviral efficacy of DAG in a laboratory setting.

Data Presentation: Antiviral Activity and Cytotoxicity of Diammonium Glycyrrhizinate

The antiviral efficacy and cytotoxicity of DAG are summarized in the tables below. The 50% effective concentration (EC₅₀) represents the concentration of DAG that inhibits viral replication

by 50%, while the 50% cytotoxic concentration (CC_{50}) is the concentration that results in 50% cell death. The selectivity index (SI), calculated as CC_{50}/EC_{50} , is a measure of the compound's therapeutic window.

Virus	Cell Line	Assay	EC_{50} ($\mu\text{g/mL}$)	CC_{50} ($\mu\text{g/mL}$)	Selectivity Index (SI)	Reference
Human Coronaviruses (HCoV-OC43)	H460	qRT-PCR	360 \pm 21	>4000	>11.1	[2]
Human Coronaviruses (HCoV-229E)	Huh7	qRT-PCR	277 \pm 4	>4000	>14.4	[2]
SARS-CoV-2	Vero E6	qRT-PCR	115 - 391	>4000	>10.2 - 34.8	[2][4]
Pseudorabies Virus (PrV)	N/A	Plaque Reduction	Inhibited at 50 $\mu\text{g/mL}$	N/A	N/A	[3]
Porcine Parvovirus (PPV)	Swine Testis (ST)	qPCR	Dose-dependent inhibition	Non-toxic at 250 $\mu\text{g/mL}$	N/A	[1]

N/A: Not Available

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration range of DAG that is non-toxic to the host cells, a critical step before evaluating its antiviral activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[\[5\]](#)[\[6\]](#)

Materials:

- Host cells (e.g., Vero E6, H460, Swine Testis cells)
- Complete cell culture medium
- **Diammonium Glycyrrhizinate (DAG)**
- 96-well flat-bottom microplates
- MTT solution (5 mg/mL in PBS)[\[6\]](#)
- Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[\[6\]](#)
- Phosphate-buffered saline (PBS)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate overnight to allow for cell attachment.[\[6\]](#)
- Compound Treatment: Prepare serial dilutions of DAG in culture medium. Remove the existing medium from the cells and add 100 μ L of the DAG dilutions to the respective wells. Include wells with untreated cells as a control.[\[3\]](#)
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[\[3\]](#)
- MTT Addition: After incubation, add 20 μ L of MTT solution (0.5 mg/mL final concentration) to each well and incubate for an additional 4 hours at 37°C.[\[3\]](#)[\[5\]](#)
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[\[3\]](#)
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[\[3\]](#)[\[5\]](#)

- Calculation: The cell survival rate is calculated using the formula: $(OD_{570} \text{ of treated cells} / OD_{570} \text{ of control cells}) \times 100$.^[1] The CC₅₀ value is determined from the dose-response curve.

Plaque Reduction Assay

This assay is used to quantify the reduction in infectious virus particles after treatment with DAG.^[7]

Materials:

- Confluent monolayer of susceptible cells in 6-well or 12-well plates
- Virus stock with a known titer
- Diammonium Glycyrrhizinate (DAG)**
- Serum-free culture medium
- Overlay medium (e.g., 1.2% methylcellulose or agarose in culture medium)
- Crystal violet solution (0.1% w/v in 20% ethanol)
- Formalin (10%) or 4% formaldehyde for fixation^[7]
- PBS

Procedure:

- Cell Preparation: Seed susceptible cells in multi-well plates and grow until they form a confluent monolayer.^[7]
- Virus Dilution and Treatment: Prepare serial dilutions of the virus. In separate tubes, mix the virus dilutions with various concentrations of DAG or a vehicle control and incubate for 1 hour at 37°C.^[3]
- Infection: Wash the cell monolayers with PBS and inoculate with 200-500 µL of the virus-DAG mixtures. Incubate for 1 hour at 37°C to allow for virus adsorption.^[7]

- Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with the overlay medium containing the corresponding concentrations of DAG.[7]
- Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-4 days, or until plaques are visible.[7]
- Plaque Visualization:
 - Aspirate the overlay medium.
 - Fix the cells with 10% formalin for at least 30 minutes.[7]
 - Remove the formalin and stain the cells with crystal violet solution for 15-20 minutes.[7]
 - Gently wash the plates with water and allow them to dry.
- Plaque Counting: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control wells. The EC₅₀ is the concentration of DAG that reduces the plaque number by 50%.

TCID₅₀ (50% Tissue Culture Infectious Dose) Assay

This endpoint dilution assay measures the amount of virus required to produce a cytopathic effect (CPE) in 50% of inoculated cell cultures.[8][9]

Materials:

- Susceptible cells
- 96-well plates
- Virus stock
- **Diammonium Glycyrrhizinate (DAG)**
- Culture medium

Procedure:

- Cell Seeding: Seed cells in a 96-well plate and incubate until they reach about 90-100% confluence.[10]
- Virus and Compound Preparation: Prepare ten-fold serial dilutions of the virus stock. For each virus dilution, prepare a set of wells with and without a fixed, non-toxic concentration of DAG.
- Infection: Inoculate the cells with the virus dilutions (with and without DAG). Typically, 8-12 replicate wells are used for each dilution.[10]
- Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 3-7 days.[10]
- CPE Observation: Observe the plates daily for the presence of CPE. Score each well as positive or negative for infection.
- TCID₅₀ Calculation: Calculate the TCID₅₀ titer using the Reed-Muench or Spearman-Kärber method.[9] The reduction in viral titer in the presence of DAG indicates its antiviral activity.

Quantitative Real-Time PCR (qPCR) for Viral Load Determination

qPCR is a highly sensitive method to quantify the amount of viral nucleic acid (DNA or RNA) in infected cells treated with DAG.[11][12]

Materials:

- Infected cell lysates
- Nucleic acid extraction kit (DNA or RNA)
- Reverse transcriptase (for RNA viruses)
- qPCR master mix (e.g., SYBR Green or TaqMan)
- Virus-specific primers and probes
- Real-time PCR instrument

Procedure:

- Sample Preparation:
 - Infect cells with the virus in the presence of different concentrations of DAG.
 - At a specific time post-infection (e.g., 24 or 48 hours), harvest the cells.
 - Extract total DNA or RNA from the cell lysates using a commercial kit.[\[1\]](#)[\[2\]](#)
- Reverse Transcription (for RNA viruses): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.
- qPCR Reaction:
 - Prepare the qPCR reaction mixture containing the master mix, primers, probe (for TaqMan), and cDNA/DNA template.[\[13\]](#)
 - Run the reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.
- Data Analysis:
 - Generate a standard curve using known quantities of viral nucleic acid to quantify the viral genome copies in the samples.[\[12\]](#)
 - Normalize the viral copy number to a housekeeping gene (e.g., GAPDH or actin) to account for variations in cell number.[\[2\]](#)
 - The reduction in viral nucleic acid levels in DAG-treated cells compared to untreated controls indicates antiviral activity.

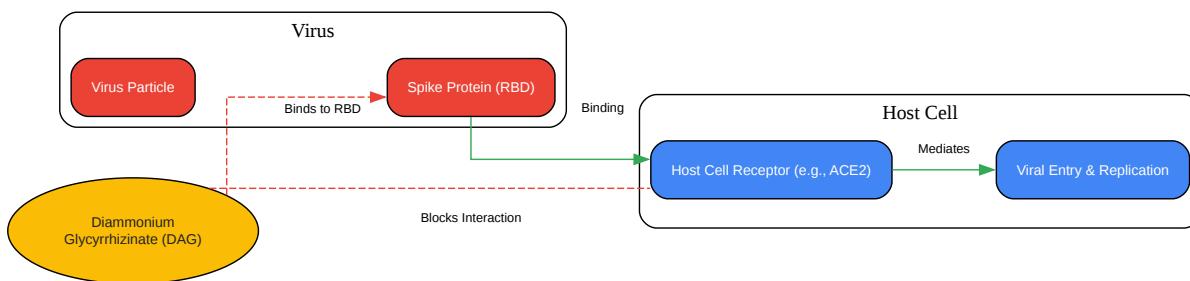
Western Blot for Viral Protein Analysis

Western blotting is used to detect and quantify specific viral proteins in infected cells, providing evidence of DAG's effect on viral protein synthesis.[\[14\]](#)[\[15\]](#)

Materials:

- Infected cell lysates
- Protein lysis buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membrane
- Primary antibodies specific to viral proteins (e.g., nucleocapsid, spike) and a loading control (e.g., actin, GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

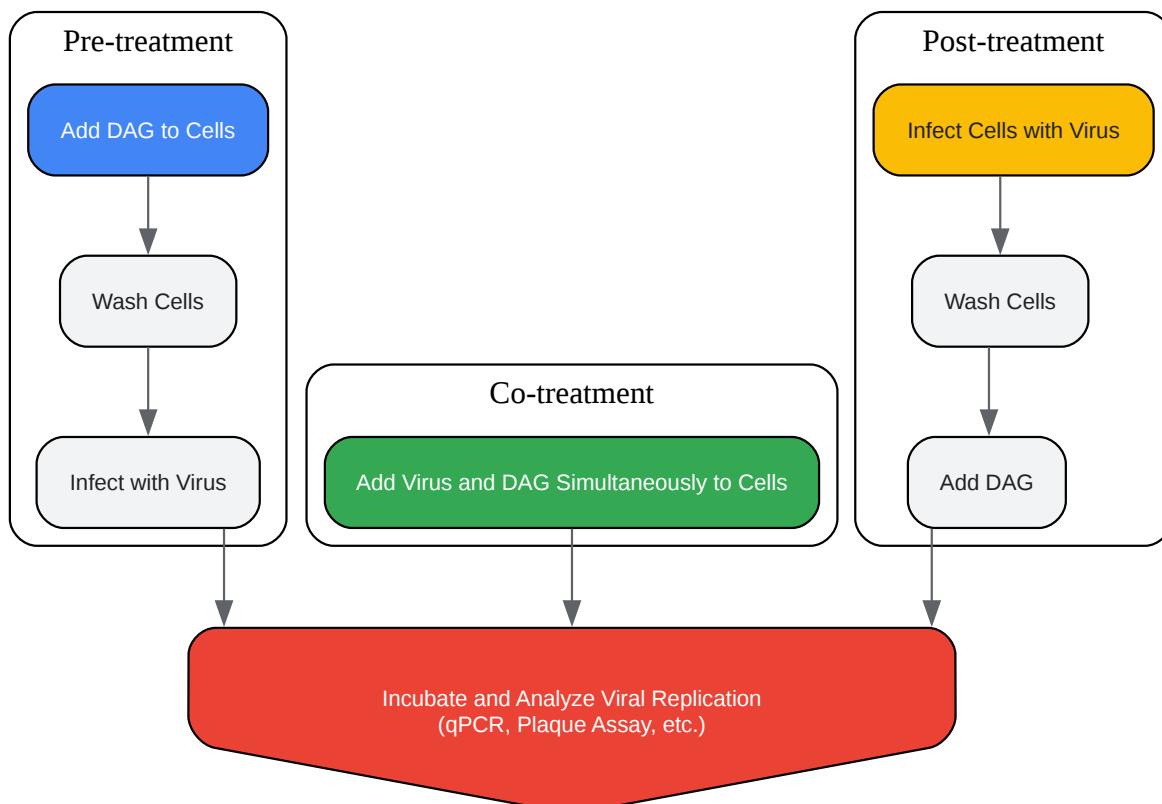
Procedure:


- Protein Extraction: Lyse the infected and DAG-treated cells with protein lysis buffer and determine the protein concentration.
- SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with the primary antibody against the viral protein of interest, followed by incubation with the HRP-conjugated secondary antibody.
- Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities and normalize them to the loading control. A reduction in the viral protein levels in DAG-treated cells indicates an inhibitory effect on viral replication.[2]

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Antiviral Evaluation

Caption: Workflow for evaluating the antiviral efficacy of **Diammonium Glycyrrhizinate**.


Proposed Mechanism of Action: Inhibition of Viral Entry

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of DAG inhibiting coronavirus entry by binding to the spike protein.

Time-of-Addition Experimental Design

[Click to download full resolution via product page](#)

Caption: Experimental design for time-of-addition studies to determine the stage of viral replication inhibited by DAG.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antiviral Effect of Diammonium Glycyrrhizinate on Cell Infection by Porcine Parvovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]
- 3. Antiviral effect of diammonium glycyrrhizinate and lithium chloride on cell infection by pseudorabies herpesvirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diammonium Glycyrrhizinate Exerts Broad-Spectrum Antiviral Activity Against Human Coronaviruses by Interrupting Spike-Mediated Cellular Entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. antiviral.bocsci.com [antiviral.bocsci.com]
- 10. urmc.rochester.edu [urmc.rochester.edu]
- 11. bu.edu [bu.edu]
- 12. researchgate.net [researchgate.net]
- 13. med.unc.edu [med.unc.edu]
- 14. researchgate.net [researchgate.net]
- 15. Broad Antiviral Spectrum of Glycyrrhizic Acid for Human and Veterinary Medicine: Reality or Fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Evaluating the Antiviral Efficacy of Diammonium Glycyrrhizinate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155437#cell-culture-techniques-for-evaluating-diammonium-glycyrrhizinate-s-antiviral-efficacy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com